![molecular formula C27H33N3O7S B12287831 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le fumarate de 2-[2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-pipérazinyl)éthoxy]éthoxy]éthanol, communément appelé fumarate de quétiapine, est un antipsychotique atypique. Il est principalement utilisé pour traiter des affections psychiatriques telles que la schizophrénie, le trouble bipolaire et la dépression majeure. Le fumarate de quétiapine agit en modulant l'activité des neurotransmetteurs dans le cerveau, en ciblant notamment les récepteurs de la sérotonine et de la dopamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

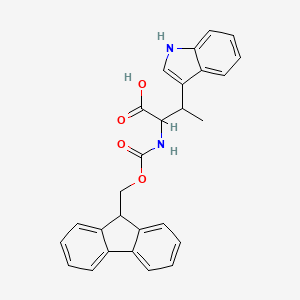

La synthèse du fumarate de quétiapine implique plusieurs étapes. Une méthode courante commence par la réaction de la dibenzo[b,f][1,4]thiazepin-11-ylamine avec le 2-(2-chloroéthoxy)éthanol pour former le 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-pipérazinyl)éthoxy]éthanol. Cet intermédiaire est ensuite réagi avec l'acide fumarique pour produire le sel de fumarate .

Méthodes de production industrielle

La production industrielle du fumarate de quétiapine implique généralement une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs haute pression et de techniques de purification avancées pour garantir que le produit final réponde aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le fumarate de quétiapine subit diverses réactions chimiques, notamment :

Oxydation : La quétiapine peut être oxydée pour former le N-oxyde de quétiapine.

Réduction : Les réactions de réduction peuvent convertir la quétiapine en ses formes réduites.

Substitution : La quétiapine peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les halogénures.

Principaux produits

Oxydation : N-oxyde de quétiapine.

Réduction : Dérivés de quétiapine réduits.

Substitution : Divers analogues de quétiapine substitués.

Applications de la recherche scientifique

Le fumarate de quétiapine a une large gamme d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des troubles psychiatriques.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antipsychotiques.

Mécanisme d'action

Le fumarate de quétiapine exerce ses effets en antagonisant plusieurs récepteurs neurotransmetteurs dans le cerveau. Il cible principalement les récepteurs de la sérotonine (5-HT2) et de la dopamine (D2), réduisant l'activité de ces neurotransmetteurs et atténuant ainsi les symptômes de la psychose et des troubles de l'humeur . De plus, la quétiapine a une affinité pour les récepteurs de l'histamine (H1) et de l'adrénaline (α1 et α2), ce qui contribue à ses effets sédatifs et hypotenseurs .

Applications De Recherche Scientifique

Quetiapine fumarate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and degradation.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.

Industry: Used in the development of new antipsychotic medications and formulations.

Mécanisme D'action

Quetiapine fumarate exerts its effects by antagonizing multiple neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT2) and dopamine (D2) receptors, reducing the activity of these neurotransmitters and thereby alleviating symptoms of psychosis and mood disorders . Additionally, quetiapine has affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and hypotensive effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Clozapine : Un autre antipsychotique atypique ayant une structure similaire mais un profil de liaison aux récepteurs différent.

Olanzapine : Partage des similarités structurelles avec la quétiapine mais a une affinité plus élevée pour les récepteurs de la dopamine.

Rispéridone : Fonction similaire mais diffère en termes de structure chimique et d'affinité pour les récepteurs.

Unicité

Le fumarate de quétiapine est unique en raison de son affinité équilibrée pour les récepteurs de la sérotonine et de la dopamine, ce qui contribue à son efficacité et à un risque plus faible d'effets secondaires extrapyramidaux par rapport aux autres antipsychotiques . Ses propriétés sédatives le rendent également utile pour traiter l'insomnie associée aux troubles psychiatriques .

Propriétés

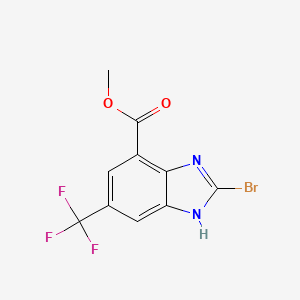

Formule moléculaire |

C27H33N3O7S |

|---|---|

Poids moléculaire |

543.6 g/mol |

Nom IUPAC |

2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

ZVKYKGOAUIBMRR-WLHGVMLRSA-N |

SMILES isomérique |

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)